1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole
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Overview
Description
1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with diphenylphosphanyl and phenyl groups. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole typically involves the reaction of 1-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole with diphenylphosphanyl chloride. The reaction proceeds under controlled conditions, often requiring the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl groups, leading to a variety of derivatives.
Coordination: As a ligand, the compound forms stable complexes with transition metals such as palladium, platinum, and gold.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to form stable metal complexes makes it useful in the development of metal-based drugs and diagnostic agents.
Medicine: Research is ongoing into the potential therapeutic applications of metal complexes formed with this compound, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism by which 1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole exerts its effects is primarily through its role as a ligand. The compound coordinates with metal ions, stabilizing them and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions. For example, in catalytic reactions, the compound may facilitate the oxidative addition and reductive elimination steps, which are crucial for the catalytic cycle .
Comparison with Similar Compounds
1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)benzene: This compound also acts as a ligand and forms stable metal complexes, but it lacks the pyrazole ring, which can influence its coordination behavior and reactivity.
1,2,3-Triazole based bisphosphine ligands: These compounds have similar coordination properties but differ in their electronic and steric effects due to the presence of the triazole ring.
1,2-Bis(diphenylphosphino)ethane: Another common ligand in coordination chemistry, it has a different backbone structure, which affects its flexibility and the types of complexes it can form.
The uniqueness of this compound lies in its combination of the pyrazole ring and diphenylphosphanyl groups, which provide a balance of electronic and steric properties that can be fine-tuned for specific applications.
Properties
CAS No. |
828283-37-0 |
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Molecular Formula |
C28H23N2P |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-(5-methyl-3-phenylpyrazol-1-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C28H23N2P/c1-22-21-26(23-13-5-2-6-14-23)29-30(22)27-19-11-12-20-28(27)31(24-15-7-3-8-16-24)25-17-9-4-10-18-25/h2-21H,1H3 |
InChI Key |
DUXUKUWJPVZINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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